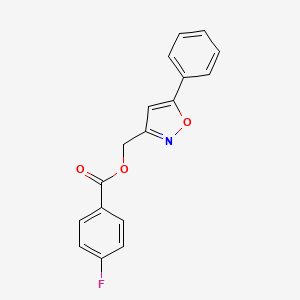

![molecular formula C11H9F3N2O2S2 B2410712 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 400087-44-7](/img/structure/B2410712.png)

4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

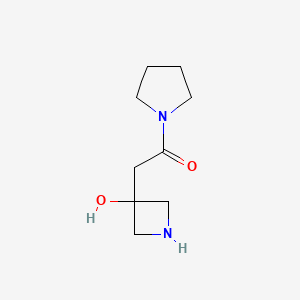

“4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole” is an organic compound with the molecular formula C11H9F3N2O2S2 . It has an average mass of 322.327 Da and a monoisotopic mass of 322.005737 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, in the synthesis of similar compounds, a Pd-catalyzed coupling reaction was used to form an intermediate .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

The molecular structure and interactions of 1,2,3-thiadiazole derivatives, closely related to 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole, have been extensively studied. Research reveals that these compounds exhibit unique molecular forces, such as S⋯O close contact and NH⋯N hydrogen bonds, contributing to their chemical properties and potential applications (Fülöp et al., 1987).

Synthesis Methods

The synthesis of 1,2,3-thiadiazoles, a category encompassing this compound, has been explored, revealing various methods for creating functionalized thiadiazoles and triazoles. These methods are crucial for the development of new compounds with potential applications in various fields of science (Filimonov et al., 2017).

Antimicrobial and Antifungal Properties

A significant application of 1,2,3-thiadiazole derivatives is in the field of antimicrobial and antifungal research. Studies have shown these compounds to exhibit sensitivity to both Gram-positive and Gram-negative bacteria and demonstrate antifungal activity against Candida albicans, indicating their potential as antimicrobial agents (Sych et al., 2019).

Analytical Chemistry Applications

In analytical chemistry, the differentiation between isomeric 1,2,3-thiadiazoles and triazoles, including derivatives similar to this compound, is crucial. Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared ion spectroscopy have been employed to reveal structural characteristics and distinguish between these isomers (Mazur et al., 2023).

Anticancer Research

1,3,4-Thiadiazole derivatives have shown potential in anticancer research. Studies indicate that these compounds, related to this compound, exhibit significant inhibitory activities against various cancer cell lines, highlighting their potential as anticancer agents (Angelova et al., 2022).

Wirkmechanismus

Target of Action

The compound’s structure suggests that it may interact with various biological targets due to the presence of a trifluoromethyl group and a sulfonyl group .

Mode of Action

The compound’s structure, particularly the presence of a trifluoromethyl group and a sulfonyl group, suggests that it may undergo various chemical reactions such as nucleophilic substitution and oxidation . The compound may interact with its targets through these reactions, leading to changes in the targets’ function .

Biochemical Pathways

The downstream effects of these pathway alterations would depend on the specific targets and reactions involved .

Pharmacokinetics

Factors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .

Result of Action

The compound’s potential for various chemical reactions suggests that it may induce a range of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .

Eigenschaften

IUPAC Name |

4-methyl-5-[[2-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2S2/c1-7-10(19-16-15-7)20(17,18)6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVRRYBCQSPQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

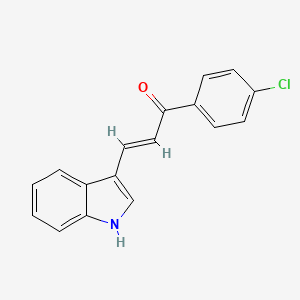

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-isopropoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

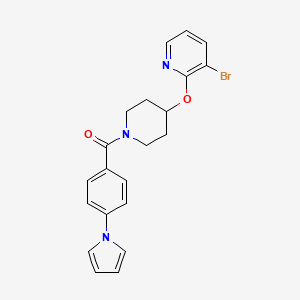

![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)